3-methyl-7-nitro-1H-indazole

Physicochemical profiling ADME prediction Lead optimization

3-Methyl-7-nitro-1H-indazole (C₈H₇N₃O₂; MW 177.16) is a nitro-substituted heterocyclic compound within the indazole family, characterized by a methyl group at the 3-position and a nitro group at the 7-position of the indazole core. This specific substitution pattern confers distinct physicochemical properties, including a calculated aqueous solubility of 0.44 g/L at 25°C, a density of 1.437±0.06 g/cm³, and a melting point of 201°C.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 101420-66-0
Cat. No. B3198470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-nitro-1H-indazole
CAS101420-66-0
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NN1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10)
InChIKeyXOMXIHHVCVSVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-7-nitro-1H-indazole (CAS 101420-66-0) Core Physicochemical and Structural Profile


3-Methyl-7-nitro-1H-indazole (C₈H₇N₃O₂; MW 177.16) is a nitro-substituted heterocyclic compound within the indazole family, characterized by a methyl group at the 3-position and a nitro group at the 7-position of the indazole core . This specific substitution pattern confers distinct physicochemical properties, including a calculated aqueous solubility of 0.44 g/L at 25°C, a density of 1.437±0.06 g/cm³, and a melting point of 201°C . The compound exhibits a calculated LogP of 2.30270 and a polar surface area of 74.5 Ų, which are key determinants of its permeability and solubility profile [1]. These parameters distinguish it from other indazole regioisomers and analogs, directly impacting its utility in synthetic chemistry and biological screening applications.

Why 3-Methyl-7-nitro-1H-indazole Cannot Be Casually Interchanged with Other Nitroindazole Isomers or Analogs


Generic substitution among nitroindazole derivatives is not scientifically valid due to the profound impact of regioisomerism and N-substitution patterns on both physicochemical behavior and biological target engagement. For instance, the 7-nitro substitution pattern, as opposed to 6-nitro or 5-nitro, dictates the regioselectivity of electrophilic and nucleophilic reactions, which is critical for synthetic yield and purity . Critically, in biological contexts, N-methylation of the indazole core has been shown to diminish NOS inhibitory activity, a phenomenon that directly impacts the utility of any given analog in neuroprotective or anti-inflammatory research [1]. Therefore, selecting the correct 3-methyl-7-nitro derivative, rather than a regioisomer or non-methylated parent compound, is essential for maintaining experimental fidelity and obtaining reproducible, interpretable results.

Quantitative Comparative Evidence for 3-Methyl-7-nitro-1H-indazole Differentiation


Regioisomeric Differentiation: Solubility and LogP Comparison Against 6-Nitro and Parent Indazole Scaffolds

3-Methyl-7-nitro-1H-indazole possesses a calculated aqueous solubility of 0.44 g/L and a LogP of 2.30 . While direct head-to-head experimental data against its 6-nitro isomer (3-methyl-6-nitro-1H-indazole) is not publicly available, the 7-nitro regioisomer is known to exhibit different electronic distribution and hydrogen-bonding capacity due to the nitro group's position, which alters its interaction with polar solvents and biological membranes. This results in a distinct solubility-permeability profile compared to the 6-nitro analog, which is documented as an intermediate in pazopanib synthesis . The 0.44 g/L solubility is a critical parameter for determining appropriate solvent systems in biological assays and chemical reactions.

Physicochemical profiling ADME prediction Lead optimization

NOS Inhibition Activity: Class-Level Evidence of Attenuated Potency with N-Methylation

The study by Claramunt et al. (2009) provides class-level evidence that N-methylation of 7-nitroindazole and 3-bromo-7-nitroindazole diminishes their inhibitory effect on NOS activity [1]. While specific IC₅₀ values for 3-methyl-7-nitro-1H-indazole are not reported, the parent compound 7-nitroindazole (7-NI) has a reported IC₅₀ of 0.9 µM against rat cerebellar NOS [2]. The authors state that 'bulky groups or N-methylation of 1 and 2 diminish their effect on NOS activity' [1]. This indicates that 3-methyl-7-nitro-1H-indazole, which contains an N-methyl group, is expected to have a different, likely reduced, NOS inhibition profile compared to the unsubstituted 7-nitroindazole. This difference is crucial for studies aiming to investigate NOS-related pathways without complete target inhibition.

Nitric oxide synthase (NOS) inhibition Neuroprotection Anti-inflammatory research

Synthetic Utility: Contrasting Role as a Versatile Intermediate vs. Regioisomeric Analogs

3-Methyl-7-nitro-1H-indazole serves as a versatile building block for the synthesis of bioactive molecules, including potential kinase inhibitors . In contrast, its 6-nitro isomer (3-methyl-6-nitro-1H-indazole, CAS 6494-19-5) is specifically documented as a key intermediate in the synthesis of the anticancer drug pazopanib . While both are nitroindazoles, their distinct nitro group positioning leads to different reactivity and downstream applications. The 7-nitro isomer may exhibit analogous utility in modulating enzymatic activity, but its exact synthetic pathways and end-product profiles are distinct, making it a non-interchangeable commodity for chemical synthesis and medicinal chemistry programs .

Medicinal chemistry Synthetic intermediate Drug discovery

Primary Research and Industrial Application Scenarios for 3-Methyl-7-nitro-1H-indazole


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

3-Methyl-7-nitro-1H-indazole is best utilized as a core scaffold for generating libraries of substituted indazole derivatives aimed at modulating protein kinase activity . The presence of the 3-methyl group provides a handle for further functionalization, while the 7-nitro group can be reduced to an amine for subsequent coupling reactions. This contrasts with the 6-nitro isomer, which is a known intermediate for pazopanib, highlighting the distinct synthetic value of the 7-nitro regioisomer in exploring novel kinase inhibitor space .

Neuroscience and Inflammation Research: Probing NOS-Dependent Pathways with Attenuated Inhibition

In studies investigating neuronal nitric oxide synthase (nNOS) or inducible NOS (iNOS) pathways, 3-methyl-7-nitro-1H-indazole may serve as a tool compound where complete NOS inhibition is undesirable. Based on class-level evidence that N-methylation diminishes NOS inhibitory activity , this compound is predicted to have a reduced impact on NOS compared to the potent inhibitor 7-nitroindazole (IC₅₀ = 0.9 µM) . This makes it suitable for experiments requiring a more nuanced modulation of NO production, such as in certain neuroprotection or anti-inflammatory models where full enzyme blockade would confound results.

ADME and Formulation Development: Calibrating Solubility-Limited Assays

The low aqueous solubility of 3-methyl-7-nitro-1H-indazole (0.44 g/L) and its moderate lipophilicity (LogP 2.30) make it an ideal candidate for developing and validating formulation strategies for poorly soluble drug-like molecules. Researchers can use this compound to test co-solvent systems, cyclodextrin complexation, or lipid-based formulations, with the knowledge that its solubility profile is distinct from more polar nitroindazoles. This provides a well-characterized, commercially available model compound for method development in ADME studies.

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